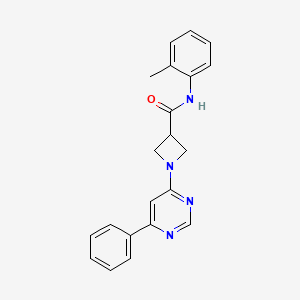![molecular formula C15H17ClN4O2S B6424411 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2109410-43-5](/img/structure/B6424411.png)
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CBT) is a synthetic compound that has been used in a variety of scientific research applications. CBT is an organic compound with a molecular formula of C14H14ClN3O3S and a molecular weight of 339.77 g/mol. It is a white crystalline solid with a melting point of 160-162°C. CBT has been studied for its potential applications in biochemistry, physiology, and other scientific research fields.
科学研究应用
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of drugs and other compounds. 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has also been used to study the structure and function of DNA and RNA. Additionally, it has been used to study the structure and function of membrane proteins and other cellular components.
作用机制
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been studied for its potential to act as an inhibitor of enzymes and proteins. It has been found to interact with the active sites of enzymes and proteins, thereby blocking their activity. It has also been found to interact with DNA and RNA, potentially affecting their structure and function. Additionally, 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been found to interact with membrane proteins, potentially affecting their structure and function.
Biochemical and Physiological Effects
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been studied for its potential biochemical and physiological effects. It has been found to interact with a variety of enzymes and proteins, potentially affecting their activity. Additionally, it has been found to interact with DNA and RNA, potentially affecting their structure and function. Furthermore, 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has been found to interact with membrane proteins, potentially affecting their structure and function.
实验室实验的优点和局限性
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane has several advantages for use in laboratory experiments. It is a relatively simple and efficient compound to synthesize, and it has a wide range of potential applications. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane in laboratory experiments. It is a relatively unstable compound, and its activity can be affected by environmental factors such as temperature and humidity. Additionally, it can be toxic in high doses, so caution should be taken when handling it.
未来方向
There are several potential future directions for the use of 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA and RNA. Additionally, it could be used to study the effects of drugs and other compounds on biochemical and physiological processes. Furthermore, it could be used to study the structure and function of membrane proteins and other cellular components. Finally, it could be used to study the effects of environmental factors on biochemical and physiological processes.
合成方法
8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane can be synthesized by a two-step process. The first step involves the synthesis of 3-chlorobenzene-sulfonyl chloride (CBSC) from 3-chlorobenzene-sulfonic acid and thionyl chloride. The second step involves the reaction of CBSC with 1,2,3-triazole and sodium azide to form 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane. This two-step process is a simple and efficient way to synthesize 8-(3-chlorobenzenesulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane.
属性
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-11-2-1-3-15(8-11)23(21,22)19-12-4-5-13(19)10-14(9-12)20-17-6-7-18-20/h1-3,6-8,12-14H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDLLJODESVEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC(=CC=C3)Cl)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((3-chlorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B6424333.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B6424351.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6424354.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6424362.png)
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6424364.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B6424369.png)

![3-(3-methoxyphenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole](/img/structure/B6424395.png)
![3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6424398.png)
![2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one](/img/structure/B6424400.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B6424401.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6424405.png)
![5-bromo-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]thiophene-2-sulfonamide](/img/structure/B6424407.png)